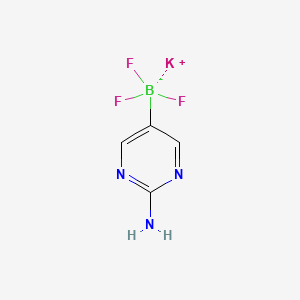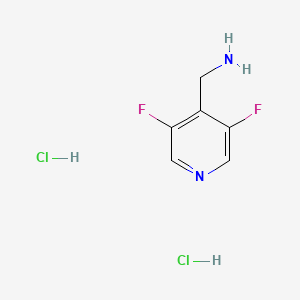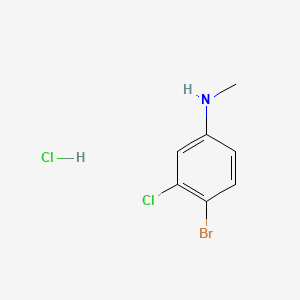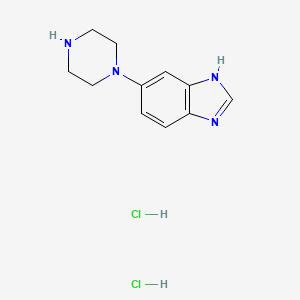![molecular formula C7H6BNO2S B13458546 Benzo[d]thiazol-7-ylboronic acid](/img/structure/B13458546.png)
Benzo[d]thiazol-7-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-7-ylboronic acid is a boronic acid derivative that features a benzothiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The benzothiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its diverse chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-7-ylboronic acid typically involves the metalation of benzothiazole derivatives followed by boronation. One common method includes the lithiation of benzothiazole at the desired position, followed by quenching with a boron-containing reagent such as trimethylborate. This process is often carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]thiazol-7-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
Benzo[d]thiazol-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for boron-containing drugs.
Mecanismo De Acción
The mechanism of action of benzo[d]thiazol-7-ylboronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The benzothiazole ring can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler compound lacking the boronic acid group, used in various chemical and biological applications.
Thiazole: A related heterocyclic compound with a similar structure but different reactivity.
Benzoxazole: Another heterocyclic compound with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
Benzo[d]thiazol-7-ylboronic acid is unique due to the presence of both the benzothiazole ring and the boronic acid group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H6BNO2S |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
1,3-benzothiazol-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4,10-11H |
Clave InChI |
NXEISGQUJDPNLL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)N=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)

![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)

![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)


amine hydrochloride](/img/structure/B13458519.png)


![1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)
![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
